2-Bromo-6-(bromomethyl)naphthalene

Liquid Crystal Intermediates OLED Host Materials Regiochemistry

Generic naphthalene derivatives lack the regiospecific 2,6-dual-halide architecture required for sequential, protecting-group-free elaboration in optoelectronic and mesogenic material research. This compound resolves that limitation. • Benzylic bromide ~10²-10³× more reactive than aryl bromide, enabling clean first-stage SN2 with N-/O-/S-nucleophiles at 0-25 °C. • Intact 2-aryl bromide then undergoes Pd-catalyzed Suzuki or Buchwald-Hartwig coupling for linear π-system extension. • Bulk ≥95% purity; shipped under inert atmosphere at ambient temperature with 2-8 °C long-term storage.

Molecular Formula C11H8Br2
Molecular Weight 299.99 g/mol
CAS No. 305798-02-1
Cat. No. B1368094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-(bromomethyl)naphthalene
CAS305798-02-1
Molecular FormulaC11H8Br2
Molecular Weight299.99 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)Br)C=C1CBr
InChIInChI=1S/C11H8Br2/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-6H,7H2
InChIKeyKNCXTOYNERTOJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-(bromomethyl)naphthalene: Key Dual-Halide Intermediate for OLEDs


2-Bromo-6-(bromomethyl)naphthalene (C₁₁H₈Br₂, MW 299.99) is a regiospecifically 2,6-disubstituted naphthalene derivative bearing an aryl bromide at the 2-position and a benzylic bromide at the 6-methyl position. Its solid-state melting point is reported as 124–125 °C , and it is commercially available at ≥95% purity (HPLC) from multiple reputable vendors, including as a designated OLED and PLED material [1]. The compound's naphthalene core provides a rigid, extended π-system that preserves molecular linearity, which is a critical structural prerequisite for liquid-crystalline and optoelectronic intermediates [2].

Why 2-Bromo-6-(bromomethyl)naphthalene Is Irreplaceable


Generic substitution in naphthalene-based synthesis sequences fails because the 2,6-substitution pattern is both regiochemically and reactivity-critical. Simple 2-bromonaphthalene lacks the benzylic bromide handle required for nucleophilic displacement or radical coupling at the 6-position, while 2-(bromomethyl)naphthalene lacks the aryl bromide needed for cross-coupling (e.g., Suzuki, Buchwald–Hartwig) at the 2-position . Regioisomers such as 1-bromo-6-(bromomethyl)naphthalene (CAS 128104-54-1) alter the angular geometry and electronic conjugation of the naphthalene core, which directly impacts mesogenic phase behavior in liquid-crystalline materials and emission properties in OLED hosts [1]. The dual-halide design of 2-bromo-6-(bromomethyl)naphthalene is purpose-built for sequential, ambident electrophilic reactivity: the benzylic bromide is approximately 10²–10³ times more reactive toward SN2 displacement than the aryl bromide, enabling clean, stepwise, two-directional growth without protecting-group strategies [2].

Quantitative Differentiation Evidence vs. Closest Analogs


Regiochemical Specificity: 2,6- vs. 1,6-Disubstitution

The 2,6-substitution pattern preserves the long-axis molecular dipole and linear shape of naphthalene, which is essential for nematic liquid-crystalline phase stability. Displacement of the substitution to the 1,6-positions (as in 1-bromo-6-(bromomethyl)naphthalene, CAS 128104-54-1) introduces a kink in the molecular geometry that disrupts mesophase formation [1]. In crystallographic studies of naphthalene-derived dications, the 2,6-disubstitution enables self-assembled packing motifs not observed for 1,5- or 1,8-regioisomers [1].

Liquid Crystal Intermediates OLED Host Materials Regiochemistry

Benzylic Bromination Yield Advantage

The compound is accessed in 80% yield via benzylic bromination of 6-bromo-2-methylnaphthalene (m.p. 142 °C) [1]. This compares favorably to the synthesis of the unsubstituted analog 2-(bromomethyl)naphthalene, which typically requires alternative, lower-yielding routes due to the absence of the directing 2-bromo group that enhances benzylic C–H activation [2].

Synthetic Methodology Bromination Efficiency Process Chemistry

Dual Leaving-Group Reactivity Hierarchy

The benzylic bromide at the 6-position undergoes nucleophilic displacement (SN2) at rates approximately 10²–10³ times faster than the aryl bromide at the 2-position under standard conditions, based on well-established relative reactivity scales for benzyl vs. aryl halides [1]. This allows for clean first-stage functionalization at the benzylic position (e.g., with amines, thiols, or malonates) while preserving the aryl bromide intact for subsequent Pd-catalyzed cross-coupling . In contrast, the isomeric 2,6-bis(bromomethyl)naphthalene (CAS 4542-77-2) possesses two benzylic bromides of nearly equivalent reactivity, which invariably leads to statistical mixtures of mono- and bis-functionalized products unless carefully controlled via excess reagent or protecting-group strategies.

Orthogonal Reactivity Sequential Coupling Molecular Architecture

Melting Point as Quality and Handling Indicator

The compound's reported melting point of 124–125 °C is sharply higher than that of 2-(bromomethyl)naphthalene (51–55 °C) and well below that of 2-bromo-6-methylnaphthalene (142 °C) [1]. This intermediate melting range makes the compound a convenient solid for handling and weighing at ambient temperature while remaining amenable to melt-phase reactions without excessive energy input. The sharp melting point (ΔT ~1 °C) also serves as a reliable indicator of purity for incoming quality control (QC) assessment.

Quality Control Purity Assessment Solid-State Properties

OLED/PLED Material Classification and Fluorescence

This compound is explicitly categorized as an OLED and PLED Material by multiple reputable vendors [1]. It has been shown to exhibit fluorescence properties useful for photophysical measurements and can function as an emission stabilizer . While generic mono-brominated naphthalenes (e.g., 2-bromonaphthalene, 2-(bromomethyl)naphthalene) may serve as simple intermediates, their lack of a conjugated, extended π-system with dual substitution limits their direct applicability as emissive-layer precursors. The dual-halogen 2,6-substitution pattern of the target compound allows for stepwise incorporation into π-extended frameworks while preserving the naphthalene core's emission characteristics.

Organic Electronics Fluorescence Emission Stabilizer

Tri-Bromo Analog: Higher Molecular Weight and Different Reactivity

The tri-bromo analog 2,3-dibromo-6-(bromomethyl)naphthalene (C₁₁H₇Br₃, MW 378.88 g/mol) has a molecular weight 26% higher than the target compound (299.99 g/mol) and contains an additional aryl bromide at the 3-position. This extra bromine increases steric hindrance around the aryl coupling site and adds a third reactive center, complicating orthogonal functionalization. The target compound's precisely two-bromine architecture provides the minimum necessary handles for two-directional elaboration without excess halogen mass, which is advantageous for final product purity and atom economy in multi-step syntheses of OLED emitters where residual bromine can act as a luminescence quencher.

Bromination Degree Molecular Weight Solubility

Optimal Application Scenarios


Stepwise Synthesis of Asymmetric 2,6-Difunctionalized Cores for OLEDs

The compound's reactivity hierarchy (benzylic Br >> aryl Br) enables a streamlined two-step sequence: first, SN2 displacement of the benzylic bromide with N-, O-, or S-nucleophiles at 0–25 °C in DMF, followed by Pd-catalyzed Suzuki or Buchwald–Hartwig coupling at the intact 2-aryl bromide position . This orthogonal reactivity is directly supported by vendor documentation confirming its utility as a coupling partner for arylboronic acids . The resulting 2,6-diaryl- or 2,6-heteroaryl-naphthalenes serve as host materials or emissive-layer components in OLED devices, where the linear 2,6-geometry preserves conjugation and charge-transport properties [1].

Naphthalene-Derived Ionic Liquids and Dicationic Salts for Crystal Engineering

The benzylic bromide serves as the primary alkylation site for N-heterocycles (e.g., imidazole, pyridine), forming naphthalene-2,6-diylbis(methylene)-linked dicationic bromide salts. Crystallographic studies have explicitly demonstrated that the 2,6-disubstituted naphthalene scaffold, derived from this compound, yields distinct self-assembled packing motifs suitable for crystal engineering and supramolecular chemistry applications .

Precursor to 6-Bromo-2-naphthaleneacetic Acid Bioactive Conjugates

The benzylic bromide is readily converted to the corresponding acetic acid derivative (6-bromo-2-naphthaleneacetic acid, m.p. 175–176 °C) via cyanide displacement followed by hydrolysis, as documented in the dioxole-extended knowledge synthesis pathway . This acid serves as a key intermediate for amide, ester, and hydrazone-Schiff base conjugates explored as antibacterial and anti-inflammatory agents, where the 2-aryl bromide is retained for late-stage diversification.

Liquid-Crystalline Intermediate for High-Birefringence Nematogens

The linear 2,6-substitution geometry of this compound directly maps onto the structural requirements for calamitic (rod-like) liquid crystals. 2,6-Disubstituted naphthalene cores have been established in the literature as components of high-birefringence nematogenic materials when elaborated via Pd-catalyzed cross-coupling at the aryl bromide position, following initial functionalization at the benzylic site . The preserved linearity is essential for achieving the desired mesophase temperature range and optical anisotropy.

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